methyl 6-formyl-4-methoxypyridine-2-carboxylate
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Heterocyclic Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that occupies a position of immense importance in chemistry. researchgate.net As a nitrogen-containing heterocycle, it is a structural motif found in a vast array of significant molecules, including natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. lifechemicals.comnih.gov In the realm of pharmaceuticals, the pyridine nucleus is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its role as a "privileged scaffold" in medicinal chemistry. researchgate.netlifechemicals.com Its presence can influence a drug's solubility, bioavailability, and binding interactions with biological targets. nih.govresearchgate.net
In organic synthesis, pyridine derivatives are indispensable building blocks. nbinno.com The nitrogen atom in the ring alters the electronic properties compared to benzene, making the ring electron-deficient and influencing its reactivity. nih.gov This allows for specific chemical transformations and the controlled synthesis of complex molecules. nbinno.com Pyridine scaffolds are integral to the development of pharmaceuticals, agrochemicals, and functional materials, making them a cornerstone of modern synthetic chemistry. lifechemicals.comnbinno.com
Contextualizing Methyl 6-Formyl-4-Methoxypyridine-2-Carboxylate within Formylpyridine and Pyridine Carboxylate Chemistry
This compound belongs to two key subclasses of pyridine derivatives: formylpyridines and pyridine carboxylates.
Formylpyridines , also known as pyridine aldehydes, are pyridines substituted with a formyl group (-CHO). wikipedia.org The three basic isomers are 2-formylpyridine, 3-formylpyridine, and 4-formylpyridine. wikipedia.org These compounds are valuable precursors in the synthesis of pharmaceuticals and ligands for coordination chemistry. wikipedia.org The aldehyde functional group is reactive towards nucleophiles, readily forming Schiff bases with amines, which can serve as robust bidentate ligands for metal ions. wikipedia.org
Pyridine Carboxylates are esters of pyridinecarboxylic acids. Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine, with the three isomers being picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgwikipedia.org These compounds and their ester derivatives are widely used in organic synthesis and for preparing metal-carboxylate complexes. wikipedia.orgcdnsciencepub.com
This compound is a multifunctional compound that combines the chemical reactivity of both these classes. The presence of an electron-withdrawing formyl group and a methyl carboxylate group on the same pyridine ring makes it a highly versatile reagent for constructing more elaborate molecular systems.
Table 1: Properties of Methyl 6-formylpyridine-2-carboxylate
| Property | Value |
| Molecular Formula | C8H7NO3 |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | methyl 6-formylpyridine-2-carboxylate |
| Synonyms | Methyl 6-formylpicolinate, 6-Formyl-2-pyridinecarboxylic acid methyl ester |
| SMILES | COC(=O)c1cccc(C=O)n1 |
| InChI Key | CERBENZCBVYKEF-UHFFFAOYSA-N |
Data sourced from CymitQuimica cymitquimica.com
Overview of Current Research Trajectories Involving the Compound
While specific research on this compound is specialized, the research trajectories for its core structure and closely related analogues point towards several areas of application.
Medicinal Chemistry and Drug Discovery: Derivatives of 6-formyl-pyridine-2-carboxylate have been synthesized and investigated for their potential as enzyme inhibitors. For instance, a series of these compounds were prepared and evaluated for their ability to inhibit telomerase, an enzyme implicated in cancer, with some derivatives showing significant tumor suppression activity in vivo. researchgate.net This suggests a promising avenue for the development of novel anti-cancer agents based on this scaffold.
Bioconjugation and Chemical Biology: The structural analogue, methyl 6-formylpyridine-2-carboxylate, is noted for its utility as a label for hybridization and bioconjugation. cymitquimica.com The formyl group provides a reactive handle for covalently linking the molecule to biomolecules, while the pyridine core can offer unique photophysical or binding properties.
Coordination Chemistry and Materials Science: Compounds containing the pyridine-2-carboxylate motif are excellent ligands for forming coordination complexes with a variety of metal ions. cymitquimica.com The additional formyl group in the 6-position provides another potential binding site, allowing for the creation of polynuclear or higher-order coordination structures. These materials can be explored for applications in catalysis, sensing, or as functional materials. cymitquimica.com
Organic Synthesis: As a bifunctional molecule, it serves as a versatile intermediate. The formyl and ester groups can be selectively transformed to introduce new functionalities, making it a valuable starting material for the synthesis of complex heterocyclic systems and libraries of compounds for screening in drug discovery and agrochemical research.
Structure
3D Structure
Properties
CAS No. |
109880-40-2 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 6-formyl-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-5H,1-2H3 |
InChI Key |
MYHNMMAOKRDCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 6 Formyl 4 Methoxypyridine 2 Carboxylate
Established Synthetic Pathways and Precursor Utilization
The construction of this multifunctional pyridine (B92270) derivative relies on established synthetic pathways that leverage carefully chosen precursors. These routes are designed to build the molecule through sequential functionalization, often starting from simpler pyridine compounds.
Oxidation-Based Approaches to the Formyl Moiety
A primary strategy for introducing the formyl group at the C-6 position involves the oxidation of a precursor bearing a methyl or hydroxymethyl group at the same position. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to a carboxylic acid or undesired side reactions with other functional groups on the pyridine ring.
One common approach is the oxidation of a 6-methylpyridine precursor. Reagents such as selenium dioxide (SeO₂) are effective for this transformation, typically conducted in a suitable solvent like toluene (B28343) under reflux conditions. researchgate.net This method is well-established for the synthesis of various pyridine aldehydes.
Alternatively, a two-step approach starting from a 6-hydroxymethylpyridine derivative can be employed. The hydroxymethyl group can be oxidized to the aldehyde using milder and more selective oxidation methods like the Swern oxidation. researchgate.net This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine.
Table 1: Comparison of Oxidation-Based Methods
| Precursor | Oxidizing Agent | Typical Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Methyl 6-methyl-4-methoxypyridine-2-carboxylate | Selenium Dioxide (SeO₂) | Refluxing toluene | Direct conversion of methyl to formyl | Toxicity of selenium reagents; potential for over-oxidation |
| Methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low temperature (-78 °C to rt) | High selectivity; mild conditions | Requires precursor synthesis; sensitive to water |
Ring Functionalization and Derivatization Strategies
Direct formylation of the pre-formed methyl 4-methoxypyridine-2-carboxylate ring is another viable strategy. This approach relies on electrophilic substitution reactions, although the pyridine ring is generally electron-deficient and requires activation or specific reagents to facilitate such reactions.
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings. chemrxiv.orgchemrxiv.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemrxiv.org For the target molecule, the methoxy (B1213986) group at the C-4 position acts as an activating group, directing the electrophilic formylation to an adjacent position. The precise regioselectivity would depend on the combined directing effects of the existing substituents.
Another strategy involves lithiation of the pyridine ring followed by quenching with a formylating agent. A halogenated precursor, such as methyl 6-bromo-4-methoxypyridine-2-carboxylate, could be treated with an organolithium reagent at low temperature to generate a lithiated intermediate. This intermediate can then react with an electrophile like DMF to introduce the formyl group.
Multi-Step Synthetic Sequences Employing Key Intermediates
Complex molecules like methyl 6-formyl-4-methoxypyridine-2-carboxylate are often constructed through multi-step sequences that build the ring and introduce the functional groups in a controlled manner. These sequences rely on the synthesis and purification of key intermediates.
A plausible route could begin with a simpler, commercially available pyridine derivative, such as 4-hydroxypyridine. The synthesis could proceed through the following key steps:
Ring Substitution: Introduction of a carboxyl group or its precursor at the C-2 and C-6 positions.
Functional Group Interconversion: Conversion of the 4-hydroxy group to a 4-methoxy group via methylation.
Esterification: Conversion of the C-2 carboxylic acid to its methyl ester.
Formylation: Introduction of the formyl group at the C-6 position, potentially via oxidation of a methyl group or through direct formylation as described previously.
For example, a synthetic pathway could start from 4-nitropyridine (B72724) N-oxide, which can be converted in multiple steps to 4-methoxypyridine-2-carboxylic acid. chemicalbook.com This acid serves as a crucial intermediate which can then be esterified to methyl 4-methoxypyridine-2-carboxylate. Subsequent selective functionalization at the C-6 position would lead to the final product.
Optimization of Reaction Conditions and Yield Enhancement
To ensure the efficiency and scalability of the synthesis, optimization of reaction conditions is paramount. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield, purity, and selectivity of each synthetic step.
Catalyst Systems and Their Influence on Selectivity and Efficiency
Catalysts play a crucial role in many of the transformations required for the synthesis of the target molecule. In oxidation reactions, the choice of metal catalyst can influence the outcome. For instance, in palladium-catalyzed reactions, the ligand system can be tuned to control selectivity. researchgate.net
For cross-coupling reactions that might be used to introduce substituents on the pyridine ring, palladium and nickel catalysts are commonly employed. The efficiency of these reactions often depends on the catalyst loading, the choice of ligands, and the base used. In the synthesis of related pyridine derivatives, catalysts based on cadmium and chromium have also been explored to improve yields. semanticscholar.org Optimizing the catalyst system is key to minimizing side reactions and maximizing the conversion to the desired product.
Table 2: Potential Catalytic Applications in Synthesis
| Reaction Type | Catalyst System | Purpose | Influence on Selectivity/Efficiency |
|---|---|---|---|
| Cross-Coupling | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Introduction of carbon substituents | Ligand choice can influence reaction rate and prevent side reactions. |
| Carbonylation | Nickel or Palladium complexes | Introduction of carbonyl groups | Can provide a direct route to ester or aldehyde functionalities. researchgate.net |
Solvent Effects and Reaction Environment Optimization
The reaction solvent is not merely an inert medium but can profoundly influence reaction rates and selectivity. The polarity of the solvent can affect the solubility of reagents and stabilize transition states differently.
In reactions involving substituted pyridines, solvent choice can dictate the site of reaction. For example, in the alkylation of 4-methoxypyridine (B45360) derivatives, polar solvents have been shown to favor N-alkylation, whereas nonpolar solvents can lead to other products. researchgate.net This highlights the need for careful solvent screening during the development of a synthetic route. The optimization of a debenzylation step in the synthesis of a related pharmaceutical intermediate showed that a mixture of water and acetic acid dramatically improved yields and product purity compared to standard organic solvents. researchgate.net
The pH of the reaction medium is also a critical parameter, especially when dealing with the pyridine nitrogen, which can be protonated. Maintaining the optimal pH can prevent catalyst poisoning and suppress the formation of byproducts. researchgate.net Temperature and reaction time are also key variables that must be optimized for each step to ensure complete conversion while minimizing the degradation of reactants or products.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various stages of the synthetic sequence.
Development of Sustainable Synthetic Protocols
The development of sustainable synthetic protocols for this target molecule would focus on improving reaction efficiency, minimizing energy consumption, and utilizing renewable resources.
Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher atom economy and under milder conditions. For instance, in a potential esterification step to form the methyl ester, instead of traditional acid catalysis which can generate significant waste, enzymatic catalysis could be employed. Lipases, for example, can catalyze esterification in organic solvents or even in solvent-free systems, often with high selectivity and under mild temperature conditions.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. scholarsresearchlibrary.comjove.com By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improved yields. scholarsresearchlibrary.comjove.com Both the potential formylation and esterification steps in the synthesis of this compound could be explored under microwave conditions to enhance their sustainability.
Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of pyridine derivatives, research has explored the use of greener solvents to reduce the environmental footprint of the reaction. nih.gov
The following table summarizes potential green chemistry approaches for the key synthetic steps:
| Synthetic Step | Traditional Method | Green Alternative | Advantages of Green Alternative |
| Formylation | Vilsmeier-Haack, Gattermann | Catalytic formylation using CO2 and a reducing agent, enzyme-catalyzed formylation. | Utilization of a renewable C1 source (CO2), milder reaction conditions, reduced waste. |
| Esterification | Fischer-Speier esterification | Enzymatic esterification (e.g., with lipase), Steglich esterification in greener solvents like acetonitrile. jove.comnih.gov | High selectivity, mild conditions, reduced acid waste, use of less hazardous solvents. jove.comnih.gov |
Reduction of Hazardous Reagents and Byproducts
A key goal of green chemistry is to move away from the use of toxic and hazardous reagents and to minimize the generation of harmful byproducts.
Formylation Reagents: Traditional formylation methods like the Vilsmeier-Haack reaction employ phosphorus oxychloride and dimethylformamide, which are corrosive and toxic. Greener alternatives focus on using less hazardous formylating agents. One promising approach is the use of formic acid, which can be derived from biomass, as both a reagent and a solvent in N-formylation reactions. scribd.com Catalytic methods that utilize carbon dioxide as a C1 source for formylation are also being actively researched, offering a way to valorize a greenhouse gas. rsc.org
Esterification Reagents: The Steglich esterification, while mild, often uses dicyclohexylcarbodiimide (B1669883) (DCC), which can cause allergic reactions, and generates dicyclohexylurea as a byproduct that can be difficult to remove. Greener modifications of this reaction utilize more benign coupling agents and solvent systems, such as acetonitrile, which is less hazardous than commonly used chlorinated solvents. jove.comnih.gov
The table below outlines examples of hazardous reagents and byproducts in traditional syntheses and their greener alternatives.
| Reaction Type | Hazardous Reagent/Byproduct | Green Alternative | Benefit |
| Formylation | Phosphorus oxychloride, phosgene (B1210022) derivatives | Formic acid, carbon dioxide with a catalyst | Reduced toxicity and corrosivity, utilization of renewable resources. scribd.comrsc.org |
| Esterification | Strong mineral acids (e.g., H2SO4), dicyclohexylcarbodiimide (DCC) | Solid acid catalysts, enzymes, greener coupling agents | Easier separation, reusability of catalyst, avoidance of allergenic reagents. |
By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more environmentally sustainable, safer, and more efficient.
Chemical Reactivity and Transformation Mechanisms of Methyl 6 Formyl 4 Methoxypyridine 2 Carboxylate
Reactivity Profiles of the Formyl Group (–CHO)
The formyl group at the 6-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group, as well as the electron-donating effect of the methoxy (B1213986) group at the 4-position.
Nucleophilic Addition Reactions and Subsequent Transformations
The carbonyl carbon of the formyl group is electrophilic and is susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by a variety of subsequent transformations, leading to a diverse range of products.
Common nucleophilic addition reactions include the addition of Grignard reagents to form secondary alcohols, and the addition of organolithium reagents. Cyanohydrin formation can be achieved through the addition of a cyanide ion, typically from a source like hydrogen cyanide or sodium cyanide. The Wittig reaction, involving the use of a phosphonium (B103445) ylide, can be employed to convert the formyl group into an alkene.
| Nucleophile | Reagent Example | Initial Product | Subsequent Transformation Product |
| Grignard Reagent | Phenylmagnesium bromide | Magnesium alkoxide | 1-(4-methoxy-6-(methoxycarbonyl)pyridin-2-yl)-1-phenylmethanol |
| Organolithium | n-Butyllithium | Lithium alkoxide | 1-(4-methoxy-6-(methoxycarbonyl)pyridin-2-yl)pentan-1-ol |
| Cyanide | Sodium cyanide/HCl | Cyanohydrin | 2-hydroxy-2-(4-methoxy-6-(methoxycarbonyl)pyridin-2-yl)acetonitrile |
| Phosphonium Ylide | Methyltriphenylphosphonium bromide | Betaine | 6-(methoxycarbonyl)-4-methoxy-2-vinylpyridine |
Oxidation and Reduction Pathways
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent determines the outcome of the reaction.
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid can convert the aldehyde to a carboxylic acid. Milder oxidizing agents like silver oxide (Tollens' reagent) can also be effective.
Reduction: A variety of reducing agents can be used to reduce the formyl group to a hydroxymethyl group. Sodium borohydride (B1222165) is a common and mild reagent for this transformation. More powerful reducing agents like lithium aluminum hydride would also reduce the ester group. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is another effective method.
| Reaction Type | Reagent | Product |
| Oxidation | Potassium permanganate | 4-methoxypyridine-2,6-dicarboxylic acid |
| Oxidation | Silver oxide (Tollens' reagent) | 4-methoxypyridine-2,6-dicarboxylic acid |
| Reduction | Sodium borohydride | Methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate |
| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | Methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate |
Condensation Reactions and Schiff Base Formation
The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting Schiff bases can be further reduced to secondary amines.
Condensation can also occur with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives, in reactions like the Knoevenagel condensation.
| Reactant | Reaction Type | Product |
| Aniline | Schiff Base Formation | Methyl 4-methoxy-6-((phenylimino)methyl)picolinate |
| Ethylenediamine | Schiff Base Formation | N,N'-Bis((4-methoxy-6-(methoxycarbonyl)pyridin-2-yl)methylene)ethane-1,2-diamine |
| Diethyl malonate | Knoevenagel Condensation | Diethyl 2-((4-methoxy-6-(methoxycarbonyl)pyridin-2-yl)methylene)malonate |
Reactions Involving the Methyl Ester Group (–COOCH3)
The methyl ester group at the 2-position is another important reactive site on the molecule. It can undergo nucleophilic acyl substitution reactions.
Transesterification and Saponification Processes
Transesterification: The methyl ester can be converted to other esters by reacting with an alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and driving it to completion often requires using the alcohol reactant as the solvent or removing the methanol (B129727) byproduct.
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, a process known as saponification. Treatment with a base like sodium hydroxide, followed by acidification, yields the carboxylic acid.
| Reaction Type | Reagent | Product |
| Transesterification | Ethanol (with acid or base catalyst) | Ethyl 6-formyl-4-methoxypyridine-2-carboxylate |
| Saponification | Sodium hydroxide, then acid | 6-formyl-4-methoxypyridine-2-carboxylic acid |
Amidation and Hydrazide Formation Reactions
Amidation: The methyl ester can react with ammonia (B1221849) or primary and secondary amines to form amides. This reaction is typically slower than with more reactive acylating agents and may require heating.
Hydrazide Formation: Reaction with hydrazine (B178648) (N₂H₄) leads to the formation of a hydrazide. Hydrazides are useful intermediates in the synthesis of various heterocyclic compounds.
| Reactant | Reaction Type | Product |
| Ammonia | Amidation | 6-formyl-4-methoxypyridine-2-carboxamide |
| Methylamine | Amidation | 6-formyl-N-methyl-4-methoxypyridine-2-carboxamide |
| Hydrazine | Hydrazide Formation | 6-formyl-4-methoxypyridine-2-carbohydrazide |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in methyl 6-formyl-4-methoxypyridine-2-carboxylate towards aromatic substitution reactions is intricately governed by the electronic properties and positions of its three substituents: the formyl group at C6, the methoxy group at C4, and the methyl carboxylate group at C2. The pyridine nitrogen itself imparts a degree of electron deficiency to the ring, making it less susceptible to electrophilic attack compared to benzene, while simultaneously activating it for nucleophilic substitution. gcwgandhinagar.comquimicaorganica.org
Positional Selectivity and Directing Effects of Substituents
The positional selectivity of electrophilic and nucleophilic aromatic substitution on the this compound ring is a result of the cumulative directing effects of the substituents.
Directing Effects of Substituents:
| Substituent | Position | Electronic Effect | Directing Effect (for Electrophilic Substitution) |
| Methoxy (-OCH₃) | C4 | Activating (strong +M, weak -I) | Ortho, para-directing |
| Formyl (-CHO) | C6 | Deactivating (strong -M, -I) | Meta-directing |
| Methyl Carboxylate (-COOCH₃) | C2 | Deactivating (strong -M, -I) | Meta-directing |
Electrophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient and therefore deactivated towards electrophilic aromatic substitution. quimicaorganica.org This deactivation is further intensified by the two electron-withdrawing groups: the formyl group at C6 and the methyl carboxylate at C2. Conversely, the methoxy group at C4 is an activating group due to its strong positive mesomeric effect (+M), which donates electron density to the ring.
The directing effects of these substituents are as follows:
The methoxy group at C4 directs incoming electrophiles to the ortho positions (C3 and C5).
The formyl group at C6 directs to its meta positions (C3 and C5).
The methyl carboxylate group at C2 directs to its meta positions (C4 and C6).
Nucleophilic Aromatic Substitution:
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). youtube.com The presence of strong electron-withdrawing groups, such as the formyl and methyl carboxylate groups, at these positions further enhances the susceptibility of the ring to nucleophilic attack.
In this compound, the C2 and C6 positions are significantly activated by the directly attached electron-withdrawing groups. However, for a nucleophilic aromatic substitution to occur, a suitable leaving group must be present at the position of attack. In the parent molecule, there are no conventional leaving groups like halogens. Therefore, nucleophilic aromatic substitution would likely require modification of the starting material, for instance, by introducing a halide at one of the ring positions. If a leaving group were present at the C2 or C6 position, these would be the most probable sites for nucleophilic substitution. The C4 position, while para to the nitrogen, is occupied by a methoxy group which is not a good leaving group under typical nucleophilic aromatic substitution conditions.
Investigation of Mechanistic Pathways for Ring Transformations
A plausible, though hypothetical, mechanistic pathway for a ring transformation of this molecule could be initiated by a strong nucleophile. The electron-deficient nature of the pyridine ring, exacerbated by the formyl and carboxylate groups, makes it susceptible to such an attack.
Hypothetical Mechanistic Pathway:
Nucleophilic Attack: A potent nucleophile could attack one of the electron-deficient carbon atoms of the pyridine ring, most likely at the C2 or C6 position. This would lead to the formation of a negatively charged intermediate, with the charge stabilized by the electron-withdrawing substituents and the ring nitrogen.
Ring Opening: The resulting anionic intermediate could undergo a ring-opening reaction, breaking one of the C-N or C-C bonds of the pyridine ring to form a more stable, open-chain intermediate.
Rearrangement and Recyclization: This open-chain intermediate could then undergo conformational changes and subsequent intramolecular cyclization. Depending on the nature of the nucleophile and the reaction conditions, this could lead to the formation of a different heterocyclic ring system or even a carbocyclic ring.
It is important to emphasize that such ring transformations are highly dependent on the specific reagents and conditions employed and often require forcing conditions. The presence of multiple functional groups on this compound could also lead to competing side reactions.
Metal-Catalyzed Coupling Reactions and Cross-Coupling Methodologies
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not primed for direct cross-coupling as it lacks a suitable leaving group (e.g., a halide or triflate), it can be envisioned as a precursor to substrates for such reactions. The electronic nature of the substituted pyridine ring would play a crucial role in the efficiency of these coupling reactions. researchgate.net
To participate in cross-coupling reactions, the pyridine ring would first need to be functionalized with a leaving group, most commonly a halogen (Br or I). This could potentially be achieved through electrophilic halogenation, which as discussed, would likely occur at the C3 or C5 position.
Potential Cross-Coupling Reactions of a Halogenated Derivative:
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid or ester) | Pd catalyst with a phosphine (B1218219) ligand and a base | C-C |
| Heck-Mizoroki Reaction | Alkene | Pd catalyst with a phosphine ligand and a base | C-C (alkenyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, and a base | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Amine | Pd catalyst with a specialized phosphine ligand and a strong base | C-N |
The success of these reactions would be influenced by the electronic properties of the substituted pyridine. The presence of both electron-donating (methoxy) and electron-withdrawing (formyl, methyl carboxylate) groups can affect the oxidative addition and reductive elimination steps of the catalytic cycle. The steric hindrance around the coupling site would also be a significant factor. For instance, a halogen at the C3 position would be sterically hindered by the substituents at C2 and C4, potentially requiring more robust catalytic systems.
The formyl and methyl carboxylate groups are generally tolerant of the conditions used in many palladium-catalyzed cross-coupling reactions. However, the basic conditions employed, particularly in the Suzuki and Buchwald-Hartwig reactions, could potentially lead to side reactions involving the formyl group (e.g., aldol (B89426) condensation) or hydrolysis of the ester. libretexts.org Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical to achieve successful cross-coupling.
Derivatization and Analog Development of Methyl 6 Formyl 4 Methoxypyridine 2 Carboxylate
Synthesis of Novel Pyridine (B92270) Derivatives through Functional Group Modifications
The presence of both an aldehyde (formyl) and a methyl ester group on the pyridine ring of methyl 6-formyl-4-methoxypyridine-2-carboxylate offers two key points for chemical elaboration. These functionalities can be selectively or simultaneously modified to introduce a wide range of structural diversity.
Elaboration of the Formyl and Ester functionalities
The formyl and ester groups are amenable to a variety of well-established chemical transformations, enabling the synthesis of a broad spectrum of derivatives. The reactivity of these groups allows for their conversion into other functional moieties, thereby expanding the chemical space accessible from the parent compound.
For instance, the formyl group can undergo oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or can participate in condensation reactions with amines to form imines, with active methylene (B1212753) compounds in Knoevenagel condensations, or with ylides in Wittig reactions. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters.
A common strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-formyl-4-methoxypyridine-2-carboxylic acid. This di-functional intermediate can then be used in subsequent reactions. For example, the carboxylic acid can be coupled with various phenols, thiophenols, and anilines to generate a library of ester, thioester, and amide derivatives. researchgate.netnih.gov
Table 1: Examples of Derivatives from Elaboration of Formyl and Ester Functionalities
| Derivative | Reagents and Conditions | Reference |
| 6-Formyl-pyridine-2-carboxylate Esters | 6-Formyl-2-carboxylic acid, corresponding phenol, coupling agent | researchgate.net |
| 6-Formyl-pyridine-2-carboxylate Thioesters | 6-Formyl-2-carboxylic acid, corresponding thiophenol, coupling agent | researchgate.net |
| 6-Formyl-pyridine-2-carboxamides | 6-Formyl-2-carboxylic acid, corresponding aniline, coupling agent | researchgate.net |
Note: The table is illustrative and based on derivatives of the parent carboxylic acid, a common intermediate from the title compound.
Introduction of Diverse Substituents on the Pyridine Scaffold
Beyond the modification of the existing functional groups, the pyridine ring itself can be a target for the introduction of new substituents. The electron-withdrawing nature of the formyl and carboxylate groups influences the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring.
Strategies for introducing diversity onto the pyridine scaffold include nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present on the ring. Cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, provided a halo-substituted precursor is available.
Exploration of Isomeric Forms and Their Differential Synthetic Access
The substitution pattern of this compound is just one of several possible isomeric arrangements of these functional groups on the pyridine ring. The synthesis and biological evaluation of these isomers are crucial for understanding structure-activity relationships (SAR).
The synthetic accessibility of different isomers often dictates the feasibility of their exploration. For example, the synthesis of 4-methoxypyridine-2-carboxylic acid and its methyl ester has been reported through multi-step reaction sequences. nih.gov The introduction of a formyl group at a different position would require a distinct synthetic strategy, potentially involving regioselective formylation or the use of a pre-functionalized starting material. The spectroscopic data for isomers of related compounds, such as 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, have been documented, highlighting the importance of thorough characterization in distinguishing between different isomeric forms. nih.gov
Design and Synthesis of Complex Polycyclic Systems Incorporating the Pyridine Moiety
The bifunctional nature of this compound makes it an attractive starting material for the construction of more complex, polycyclic systems. The formyl and ester groups can participate in intramolecular cyclization reactions or act as handles for annulation reactions to build fused ring systems.
For instance, the formyl group can react with a suitably positioned nucleophile introduced via modification of the ester group (or vice versa) to form a new heterocyclic ring fused to the pyridine core. Intramolecular condensation reactions, such as the Friedländer annulation, could be envisioned if an appropriate precursor derived from the title compound is synthesized. The insertion of a methoxypyridine motif has been shown to be beneficial in the development of tetracyclic scaffolds for biological applications. nih.gov
Scaffold Diversification Strategies for Structural Library Generation
The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening. Its multiple points of diversification allow for the rapid creation of a large number of structurally related compounds.
A common strategy for library generation involves a divergent synthetic approach. From a common intermediate, such as the title compound or its corresponding carboxylic acid, a multitude of building blocks can be introduced in a combinatorial fashion. This can be achieved through parallel synthesis techniques, where different amines, alcohols, or other reagents are reacted with the scaffold in separate reaction vessels. The analysis of structural features and scaffold diversity in purchasable compound libraries can inform the design of new libraries to ensure novelty and broad coverage of chemical space. mdpi.com
Advanced Spectroscopic and Structural Elucidation Studies of Methyl 6 Formyl 4 Methoxypyridine 2 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Electronic Effects
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei within a molecule. For methyl 6-formyl-4-methoxypyridine-2-carboxylate, NMR studies provide deep insights into the electronic effects of the substituents on the pyridine (B92270) ring and the preferred conformation of the formyl and ester groups.
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton, and the two different methyl groups. The electron-donating methoxy (B1213986) group at the C4 position increases electron density at the ortho (C3, C5) positions, while the electron-withdrawing groups at C2 and C6 decrease electron density. This electronic push-pull system results in a characteristic downfield shift for the ring protons compared to unsubstituted pyridine. The aldehyde proton is expected to resonate at a significantly downfield chemical shift (around 10 ppm) due to the strong deshielding effect of the carbonyl group.
Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton. The carbon atoms of the carbonyl groups (aldehyde and ester) are expected at the most downfield positions. The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups; C4 would be shifted upfield due to the methoxy group's shielding effect, whereas C2 and C6 would be shifted downfield.
Conformational analysis, particularly the orientation of the formyl and ester substituents relative to the pyridine ring, can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These studies can reveal through-space correlations between the aldehyde proton or ester methyl protons and the ring protons, helping to establish the preferred rotational conformers. The interplay of steric hindrance and electronic interactions dictates whether the carbonyl groups are coplanar with the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on additive substituent effects on a pyridine ring and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.5 - 7.7 | - |
| H5 | 7.9 - 8.1 | - |
| C2 | - | ~164 |
| C3 | - | ~110 |
| C4 | - | ~168 |
| C5 | - | ~115 |
| C6 | - | ~152 |
| Ester C=O | - | ~165 |
| Ester -OCH₃ | 3.9 - 4.1 | ~53 |
| Methoxy -OCH₃ | 4.0 - 4.2 | ~56 |
| Formyl C=O | - | ~192 |
| Formyl -CHO | 9.9 - 10.1 | - |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₉NO₄), the calculated exact mass is 195.0532 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Upon ionization, typically through electron impact (EI), the molecular ion (M⁺˙) is formed. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses, guided by the functional groups present. Key fragmentation pathways for this molecule are expected to include:
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway. libretexts.orgmiamioh.edu
Loss of the methoxy radical (•OCH₃) from the ester group would yield an acylium ion at m/z 164.
Loss of a hydrogen radical (•H) from the formyl group would result in a fragment at m/z 194. youtube.com
Loss of Neutral Molecules:
Elimination of formaldehyde (B43269) (CH₂O) from the methoxy group is a potential pathway for methoxy-substituted aromatic compounds.
Loss of carbon monoxide (CO) from the formyl group can occur, leading to a fragment at m/z 167.
Pyridine Ring Cleavage: At higher energies, fragmentation of the aromatic ring itself can occur, although this is generally less favored than the loss of substituents.
The fragmentation pattern provides a unique fingerprint that confirms the connectivity of the atoms within the molecule.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 195 | [C₉H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |
| 194 | [M - H]⁺ | •H |
| 167 | [M - CO]⁺˙ | CO |
| 164 | [M - •OCH₃]⁺ | •OCH₃ |
| 136 | [M - •OCH₃ - CO]⁺ | •OCH₃, CO |
| 122 | [M - CO₂CH₃]⁺ | •CO₂CH₃ |
X-Ray Crystallography for Definitive Solid-State Structural Determination
While no crystal structure has been reported for this compound, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. Analysis of crystal structures of related pyridine derivatives allows for a detailed prediction of its solid-state architecture. nih.gov
The molecule is expected to be largely planar, although slight twisting of the formyl and carboxylate substituents out of the plane of the pyridine ring is possible to relieve steric strain. The bond lengths and angles within the pyridine ring will be distorted from ideal values due to the electronic influence of the substituents.
In the crystal lattice, intermolecular interactions are expected to play a crucial role in the packing arrangement. mdpi.com Potential structure-directing interactions include:
C–H···O Hydrogen Bonds: The aldehyde proton and methyl protons could act as weak hydrogen bond donors to the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules.
C–H···N Hydrogen Bonds: Aromatic C-H groups could interact with the nitrogen atom of the pyridine ring. nih.gov
π–π Stacking: The electron-deficient nature of the pyridine ring could facilitate offset π–π stacking interactions between adjacent molecules, with typical interplanar distances of around 3.5 Å. nih.gov
A definitive crystal structure would provide precise data on bond lengths, bond angles, torsion angles, and the nature of intermolecular contacts, offering invaluable information for crystal engineering and understanding solid-state properties.
Table 3: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Value / Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| C=O Bond Length (Ester) | ~1.21 Å |
| C=O Bond Length (Aldehyde) | ~1.22 Å |
| C-O Bond Length (Methoxy) | ~1.36 Å |
| C-N-C Angle (Pyridine) | ~117° |
| Intermolecular Interactions | C–H···O, C–H···N, π–π stacking |
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.
The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups. The C=O stretching vibration of the ester is typically found around 1720-1740 cm⁻¹, while the aldehyde C=O stretch appears at a slightly lower frequency, around 1690-1715 cm⁻¹. The exact positions are sensitive to electronic effects and potential hydrogen bonding in the solid state. Other key vibrational modes include:
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹, and a characteristic aldehyde C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹.
C=C and C=N stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net
C-O stretching: Strong bands corresponding to the C-O stretches of the ester and methoxy groups will appear in the 1000-1300 cm⁻¹ region. researchgate.net
Raman spectroscopy, which relies on changes in polarizability, is particularly useful for analyzing the symmetric vibrations of the aromatic ring and non-polar bonds. The C=C and C=N ring breathing modes would be expected to give strong signals in the Raman spectrum. researchgate.net
Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on data from related compounds like methyl 4-methoxypyridine-2-carboxylate and formylpyridines. nih.govnih.gov
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |
| Ester C=O Stretch | 1725 - 1740 (Strong) | Moderate |
| Aldehyde C=O Stretch | 1695 - 1715 (Strong) | Moderate |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1610 (Multiple bands) | Strong |
| C-O Stretch (Ester, Ether) | 1000 - 1300 (Strong) | Weak |
| Ring Breathing Mode | Weak | ~1000 (Strong) |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral compounds for the determination of their absolute configuration and the study of their conformational preferences in solution.
This compound is an achiral molecule and therefore does not exhibit a CD or ORD spectrum. However, chiral derivatives can be readily synthesized from it, making chiroptical spectroscopy a relevant tool for their stereochemical characterization. For instance, the enantioselective reduction of the formyl group at C6 would yield a chiral secondary alcohol. The resulting (R)- and (S)-enantiomers would produce mirror-image CD spectra.
The CD spectrum arises from electronic transitions within the molecule. The substituted pyridine ring acts as the primary chromophore. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the substituents around the stereocenter. By comparing experimentally measured CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral center can be unequivocally assigned. nih.gov This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a crucial technique for the stereochemical analysis of its potential chiral derivatives. acs.org
Computational and Theoretical Investigations of Methyl 6 Formyl 4 Methoxypyridine 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like methyl 6-formyl-4-methoxypyridine-2-carboxylate. Methods such as Density Functional Theory (DFT) are commonly employed to model the electron distribution and identify reactive sites.
Key parameters derived from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge throughout the molecule. The electrostatic potential (ESP) surface helps to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical attack. For instance, the oxygen atoms of the formyl and carboxylate groups, and the nitrogen atom of the pyridine (B92270) ring, are expected to be electron-rich.
Reactivity Descriptors: Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Table 1: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |
These calculations provide a foundational understanding of the molecule's intrinsic chemical behavior.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are powerful tools for predicting various spectroscopic parameters. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structural assignment.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. Comparing the calculated shifts with experimental spectra aids in the complete and accurate assignment of NMR signals.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule, such as the C=O stretching of the formyl and ester groups, and the C-O stretching of the methoxy (B1213986) group.
Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Technique | Calculated Parameter (Illustrative) | Experimental Parameter (Expected Range) |
| 1H NMR | δ (ppm) for formyl proton: 9.8-10.2 | ~10 ppm |
| 13C NMR | δ (ppm) for formyl carbon: 190-195 | ~192 ppm |
| IR Spectroscopy | ν (cm-1) for C=O stretch (formyl): 1700-1720 | ~1710 cm-1 |
| IR Spectroscopy | ν (cm-1) for C=O stretch (ester): 1720-1740 | ~1730 cm-1 |
Discrepancies between calculated and experimental values can often be minimized by applying scaling factors to the theoretical data.
Modeling of Reaction Pathways and Transition State Analysis
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) for a given reaction to identify the most likely pathway.
Reaction Coordinate: By selecting a suitable reaction coordinate, the energy of the system can be calculated as it progresses from reactants to products.
Transition State (TS) Search: The highest point on the minimum energy pathway is the transition state, which represents the energy barrier for the reaction. Computational methods are used to locate and characterize the geometry of the transition state.
Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.
For example, the reduction of the formyl group to an alcohol could be modeled to understand the reaction mechanism and predict its feasibility.
Conformational Analysis and Energy Landscapes of the Compound
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.
Potential Energy Surface (PES) Scan: A systematic scan of the torsional angles around key rotatable bonds (e.g., the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the methoxy group) would be performed.
Identification of Conformers: This process identifies various stable conformations (local minima on the PES) and the transition states that separate them.
Relative Energies: The relative energies of these conformers are calculated to determine the most stable or ground-state conformation. This information is crucial for understanding how the molecule might interact with biological targets.
Theoretical Studies on Structure-Property Relationships
Theoretical studies can establish relationships between the molecular structure of this compound and its macroscopic properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, although these typically require a dataset of multiple compounds.
For a single compound, theoretical calculations can predict various physicochemical properties:
Polarizability: This describes the ease with which the electron cloud can be distorted by an external electric field, affecting its interactions.
Molecular Volume and Surface Area: These steric parameters are important for understanding how the molecule fits into active sites of enzymes or receptors.
By correlating these calculated descriptors with potential biological activity or physical properties, insights into the structure-property relationships can be gained. For instance, modifications to the structure, such as substituting the methoxy group, could be modeled to predict the impact on its electronic properties and potential reactivity.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Molecule Synthesis
The structural features of methyl 6-formyl-4-methoxypyridine-2-carboxylate make it a promising candidate as a scaffold for the synthesis of more complex molecules. The formyl and methyl carboxylate groups offer multiple points for chemical modification, allowing for the construction of intricate molecular architectures.
Precursor in Total Synthesis of Natural Products
There is currently no specific information available in published literature detailing the use of this compound as a precursor in the total synthesis of natural products. However, pyridine-containing natural products are numerous, and synthetic intermediates with similar functionalities are often employed in their construction.
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
While specific examples are not documented for this exact compound, pyridine (B92270) derivatives are a cornerstone of the agrochemical industry, with many herbicides, fungicides, and insecticides containing a pyridine core. researchgate.netresearchgate.net The development of new agrochemicals often involves the derivatization of functionalized pyridine intermediates. researchgate.net Similarly, in the realm of specialty chemicals, which encompass a wide array of high-value chemical products, pyridine-based structures are utilized for their unique properties.
Development of Ligands for Coordination Chemistry
The pyridine nitrogen and the oxygen atoms of the formyl and carboxylate groups in this compound provide potential coordination sites for metal ions. This makes it a candidate for the development of novel ligands for coordination chemistry.
Synthesis of Metal Complexes and Their Characterization
No specific metal complexes of this compound have been reported or characterized in the available literature. The synthesis of such complexes would likely involve the reaction of the compound with a metal salt, leading to coordination through the nitrogen and/or oxygen atoms. Characterization would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure and bonding within the complex.
Catalytic Applications of Derived Metal Complexes
The catalytic applications of metal complexes are highly dependent on the nature of both the metal center and the surrounding ligands. Pyridine-based ligands are known to support a wide range of catalytic transformations. researchgate.netnih.govalfachemic.com Metal complexes derived from ligands with functionalities similar to this compound could potentially find applications in areas such as oxidation, reduction, and cross-coupling reactions. However, without the synthesis and testing of such complexes, their catalytic activity remains speculative.
Integration into Novel Material Science Constructs
Pyridine carboxylate derivatives are valuable components in the construction of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netelsevierpure.com These materials have applications in gas storage, separation, and catalysis. The bifunctional nature of compounds like this compound, with its multiple coordination sites, could theoretically allow it to act as a linker in the formation of such extended structures. However, there are no published reports of its use in this capacity.
Polymer Chemistry Applications
This compound is a highly functionalized pyridine derivative that holds significant promise as a monomer for the synthesis of advanced polymers. The unique combination of a reactive aldehyde (formyl group), a polymerizable ester (methyl carboxylate), and a coordinating pyridine ring, modified by an electron-donating methoxy (B1213986) group, offers multiple avenues for incorporation into various polymer architectures. These polymers are anticipated to exhibit tailored electronic, thermal, and mechanical properties.
The formyl group at the 6-position is a key feature, providing a site for post-polymerization modification or for direct participation in polymerization reactions. For instance, it can undergo condensation reactions with amines or active methylene (B1212753) compounds to form Schiff bases or create new carbon-carbon bonds, respectively. This reactivity allows for the synthesis of cross-linked polymers or the grafting of side chains onto a polymer backbone, thereby tuning the material's properties.
The methyl carboxylate group at the 2-position can be utilized in several polymerization techniques. It can be converted to other functional groups or can be used directly in polycondensation reactions. For example, transesterification with diols can lead to the formation of polyesters. The pyridine nitrogen and the carboxylate oxygen can also act as a bidentate ligand, enabling the formation of coordination polymers with metal ions.
The 4-methoxy group plays a crucial role in modulating the electronic properties of the pyridine ring. As an electron-donating group, it increases the electron density on the pyridine ring, which can influence its reactivity and the properties of the resulting polymers. For instance, it can enhance the coordinating ability of the pyridine nitrogen and affect the polymer's photophysical and electronic characteristics. Pyridine-containing polymers are known for their potential in applications such as gas separation membranes, catalysts, and materials with specific optical and electronic properties.
The polymerization of monomers containing pyridine moieties can lead to materials with enhanced thermal stability and charge-carrying properties. The incorporation of functional groups like the formyl and methoxy groups can further enhance these characteristics. For example, pyridine-based polymers have been investigated for their fluorescence and antimicrobial properties.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Reactive Group(s) | Resulting Polymer Type | Potential Applications |
| Condensation Polymerization | Formyl group (with diamines) | Polyimines (Schiff base polymers) | Chelating agents, sensors, stimuli-responsive materials |
| Polycondensation | Methyl carboxylate (with diols) | Polyesters | Specialty plastics, fibers, films |
| Coordination Polymerization | Pyridine nitrogen, Carboxylate oxygen | Metal-containing polymers | Catalysts, magnetic materials, luminescent materials |
| Post-polymerization Modification | Formyl group | Functionalized polymers | Drug delivery, biomaterials, coatings |
Self-Assembled Systems and Supramolecular Chemistry
The molecular architecture of this compound makes it an excellent building block for the construction of complex and functional supramolecular assemblies. The pyridine nitrogen, carboxylate group, and formyl group can all participate in various non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, which are the driving forces for self-assembly.
The pyridine ring, with its nitrogen atom, is a well-known hydrogen bond acceptor and a strong ligand for metal ions. The carboxylate group can also participate in hydrogen bonding and coordinate to metal centers. The combination of these two groups in a specific geometric arrangement on the pyridine ring allows for the programmed assembly of molecules into discrete supermolecules or extended networks. For example, the formation of strong and directional hydrogen bonds between the carboxylic acid (after hydrolysis of the ester) and the pyridine nitrogen is a common motif in supramolecular chemistry, leading to the formation of robust tapes, sheets, or three-dimensional structures. acs.org
The formyl group adds another layer of functionality to the molecule's self-assembly capabilities. It can act as a hydrogen bond acceptor and can also form reversible covalent bonds, such as imines, which can be used to create dynamic supramolecular systems. The methoxy group, through its electronic influence on the pyridine ring, can modulate the strength of these intermolecular interactions, thereby providing a tool to fine-tune the resulting supramolecular architecture and its properties.
A significant application of such pyridine-carboxylate ligands is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, formed by the coordination of metal ions or clusters with organic ligands. The specific geometry and functionality of this compound could lead to the formation of MOFs with unique pore environments and functionalities, making them suitable for applications in gas storage and separation, catalysis, and sensing. researchgate.net The presence of the formyl group within the pores of a MOF could allow for post-synthetic modification, enabling the introduction of further functionality.
The interplay of different non-covalent interactions can lead to the formation of intricate self-assembled monolayers on surfaces, liquid crystals, and gels. The ability to control the self-assembly process by modifying the molecular structure or changing the environmental conditions (e.g., solvent, temperature) is a key aspect of supramolecular chemistry. The multifunctional nature of this compound provides a versatile platform for exploring these phenomena.
Table 2: Key Intermolecular Interactions and Potential Supramolecular Structures
Molecular Interactions and Biological Target Engagement Studies of Methyl 6 Formyl 4 Methoxypyridine 2 Carboxylate Derivatives
Derivatization as Scaffolds for Biologically Active Compounds
The chemical architecture of methyl 6-formyl-4-methoxypyridine-2-carboxylate makes it an ideal scaffold for generating libraries of novel compounds. The aldehyde group at the 6-position is a key reactive site, readily undergoing condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. One of the most significant classes of derivatives synthesized from this scaffold are the thiosemicarbazones.
Thiosemicarbazones, formed by reacting the pyridine (B92270) aldehyde with thiosemicarbazide, are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netgoogle.com The pyridine ring, combined with the thiosemicarbazone moiety, creates a potent chelating system capable of binding transition metal ions, which is often crucial for their biological function. researchgate.netnih.gov The ester and methoxy (B1213986) groups on the pyridine ring can be further modified to fine-tune the physicochemical properties of the resulting molecules, such as lipophilicity and electronic distribution, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This adaptability has allowed for the development of compounds targeted at a range of biological processes. mdpi.com
In Vitro Studies on Molecular Targets and Enzymatic Pathways
Derivatives of this compound have been investigated for their effects on several key molecular targets and enzymatic pathways, revealing a variety of mechanisms through which they exert their biological effects.
A critical target for many anticancer agents is ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov Pyridine carboxaldehyde thiosemicarbazones have been identified as potent inhibitors of this enzyme. nih.govelsevierpure.com These compounds, particularly α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, are thought to exert their inhibitory effect by chelating the non-heme iron cofactor within the R2 subunit of the enzyme, which is essential for its catalytic activity. nih.gov
Studies on related compounds, such as 2-formylpyridine thiosemicarbazone and its derivatives, have demonstrated that they inhibit the incorporation of cytidine into deoxyribonucleotides in Sarcoma 180 cells. aacrjournals.orgaacrjournals.org This inhibition of ribonucleoside diphosphate reductase disrupts the supply of deoxynucleotides necessary for DNA replication, thereby halting cell proliferation, particularly in rapidly dividing cancer cells. elsevierpure.comaacrjournals.org The mechanism of inhibition can be complex; for instance, the inhibition by 2-formylpyridine thiosemicarbazone was partially reversed by dithiols but not by ferrous ions, suggesting a competitive interaction at the dithiol substrate binding site or a model where an iron chelate of the inhibitor is the active form. aacrjournals.org
Bleomycin is a clinically used anticancer antibiotic that functions by inducing sequence-selective cleavage of DNA in the presence of a metal ion like iron. fcien.edu.uynih.govnih.gov The pyridine moiety is a key component of synthetic bleomycin mimics designed to replicate this DNA-cleaving activity. nih.gov The scaffold derived from this compound can be elaborated to create analogues that bind to DNA and facilitate its degradation.
These synthetic mimics, often iron complexes, can induce nuclear DNA cleavage in living cancer cells with an efficiency comparable to natural bleomycin. nih.gov The mechanism involves the generation of radical species that abstract a hydrogen atom from the deoxyribose backbone of DNA, leading to strand scission. nih.gov The sequence selectivity of cleavage is influenced by both the metal-binding domain and the DNA-binding portion of the molecule. fcien.edu.uynih.gov Interestingly, some synthetic mimics based on pyridine scaffolds have been shown to induce cell death through apoptosis, a different pathway than the mitotic catastrophe typically induced by bleomycin, suggesting they could serve as interesting alternatives with potentially different therapeutic profiles. nih.gov
The versatility of the pyridine scaffold has prompted the screening of its derivatives for a range of other biological activities, including antimicrobial and antioxidant effects. The pyridine ring itself is a substructure found in many bioactive molecules, and its derivatives have shown promise against various pathogens. researchgate.netdntb.gov.ua
Thiosemicarbazone derivatives of substituted pyridines have demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov Some of these compounds also exhibit potent activity against Gram-positive bacteria. nih.govnih.gov The antimicrobial activity is often linked to the specific substituents on the pyridine ring and the thiosemicarbazone chain. Similarly, various pyridine derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key component of antioxidant activity. nih.gov The screening of these compounds helps to identify lead structures for the development of new antimicrobial and antioxidant agents. dntb.gov.uaresearchgate.net
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the molecular features that govern their efficacy.
In the case of antitubercular pyridine thiosemicarbazones, the nature of substituents at various positions on the pyridine ring has a profound impact on activity. For example, studies on 2,6-disubstituted pyridine thiosemicarbazones revealed that compounds containing basic substituents like pyrrolidine and piperidine exhibited strong inhibition of M. tuberculosis. nih.govnih.gov This suggests that the basicity and steric properties of these groups are important for target interaction.
For antiproliferative pyridine derivatives, the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity against cancer cell lines, whereas bulky groups or halogens may decrease it. mdpi.com Computational methods and 3D-QSAR studies have been employed to explain the antibacterial activity of new derivatives, highlighting the importance of steric, electronic, and hydrogen-bond acceptor properties for biological function. mdpi.com These studies guide the rational design of more potent and selective analogues by identifying the key molecular interactions between the compound and its biological target. researchgate.net
| Derivative Class | Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyridine Thiosemicarbazones | Basic substituents (pyrrolidine, piperidine) at C6 | Increased antitubercular activity | nih.govnih.gov |
| Antiproliferative Pyridines | Presence of -OCH3, -OH, -NH2 groups | Enhanced activity against cancer cell lines | mdpi.com |
| Antiproliferative Pyridines | Presence of halogen atoms or bulky groups | Lowered antiproliferative activity | mdpi.com |
| Quinone Derivatives | Steric, electronic, and H-bond acceptor properties | Governs antibacterial activity against MRSA | mdpi.com |
Exploration of Mechanistic Aspects of Biological Activity in Model Systems
Understanding the precise mechanism of action is fundamental to the development of new therapeutic agents. For derivatives of this compound, mechanistic studies have been conducted in various model systems.
In the context of anticancer activity, pyridine-based thiosemicarbazone complexes have been shown to induce their effects through multiple mechanisms, including DNA interaction, induction of apoptosis, and inhibition of key enzymes like topoisomerase II. The redox activity of metal complexes of these ligands, and specifically their reaction with cellular thiols like glutathione, appears to be correlated with their cytotoxicity against tumor cells. nih.gov
Future Research Trajectories and Interdisciplinary Challenges
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of polysubstituted pyridines remains a central theme in organic chemistry, driven by their prevalence in pharmaceuticals and functional materials. uni-muenster.denih.gov While classical methods for pyridine (B92270) ring formation are well-established, future research will likely focus on developing more efficient, selective, and sustainable synthetic strategies.
Key Research Areas:
Late-Stage Functionalization: A significant challenge in chemical synthesis is the modification of complex molecules in the final steps of a synthetic sequence. Developing methods for the direct and selective introduction of formyl or methoxy (B1213986) groups onto a pre-existing pyridine-2-carboxylate core would be a substantial advancement. uni-muenster.de Techniques for C-H bond activation, particularly for the challenging meta-position, could provide novel routes to analogues of methyl 6-formyl-4-methoxypyridine-2-carboxylate. uni-muenster.de
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a powerful approach to rapidly build molecular complexity. rsc.org Designing novel MCRs that assemble the substituted pyridine core of the target molecule from simple, readily available starting materials could significantly streamline its synthesis. The use of nanocatalysts in such reactions is a promising area for creating efficient and environmentally friendly protocols. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. Adapting and optimizing synthetic routes for this compound for flow chemistry could enable more efficient and reproducible production.
Novel Annulation Strategies: The development of new metal-free annulation strategies, such as the [3+3] annulation between enamines and peroxides, provides new avenues for constructing complex pyridine scaffolds under mild conditions. mdpi.comresearchgate.net Exploring such methods could lead to alternative and more versatile syntheses of polysubstituted pyridines.
Methodological advancements in these areas will not only facilitate the synthesis of the title compound but also open the door to a wide array of structurally diverse analogues for further investigation.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of molecular science. ijirt.orgjsr.org These computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and guide the design of new materials. nih.govmdpi.com
Future Directions:
Predictive Modeling: ML algorithms can be trained on existing data for pyridine derivatives to predict the physicochemical, biological, and toxicological properties of novel compounds like this compound. mdpi.comnih.gov This can help prioritize synthetic targets with the highest probability of success for a given application.
De Novo Design: Generative AI models can design novel molecular structures with desired properties from the ground up. nih.gov By defining specific criteria (e.g., binding affinity to a biological target, desired electronic properties), these models could propose new pyridine carboxylate derivatives for synthesis and testing, accelerating the discovery process. nih.gov
Reaction Prediction and Optimization: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. This can significantly reduce the experimental effort required to develop and refine synthetic routes.
Material Informatics: In material design, ML can screen virtual libraries of compounds to identify candidates with specific properties, such as desired optical or electronic characteristics for applications in organic electronics.
The primary challenge in this area is the availability of high-quality, curated data. Building comprehensive databases of pyridine derivatives and their properties will be crucial for training robust and accurate AI/ML models.
High-Throughput Screening for Novel Molecular Interactions
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds for a specific activity. prf.org Applying HTS to this compound and its derivatives could uncover previously unknown biological activities or material properties.
Screening Approaches:
| Screening Method | Description | Potential Application for the Compound |
| Phenotypic Screening | Compounds are tested for their effect on cell models of disease, without a preconceived notion of the molecular target. | Could identify unexpected therapeutic potential in areas like oncology or infectious diseases. |
| Target-Based Screening | A library of compounds is tested for binding or inhibition of a specific, known biological target (e.g., an enzyme or receptor). nih.gov | Could be used to find specific protein interactions, for example, by screening against kinases or proteases. |
| Virtual Screening | Computational methods are used to predict the binding of a large library of compounds to a target protein structure. nih.govresearchgate.net | Can rapidly identify promising candidates for further experimental testing, saving time and resources. researchgate.net |
| Materials Screening | HTS can be adapted to screen for physical properties, such as fluorescence or conductivity, to identify new functional materials. | Could uncover applications in fields like organic light-emitting diodes (OLEDs) or sensors. |
The development of robust and miniaturized assays is key to successful HTS campaigns. Furthermore, innovative platforms that automate the synthesis, screening, and analysis of compounds can significantly accelerate the pace of discovery. prf.org
Addressing Complex Synthetic and Mechanistic Questions
The specific substitution pattern of this compound raises fundamental questions about reactivity and reaction mechanisms in polysubstituted aromatic systems. The electron-withdrawing nature of the formyl and carboxylate groups, combined with the electron-donating methoxy group, creates a complex electronic landscape on the pyridine ring.
Key Questions to Address:
Regioselectivity: How do the existing substituents direct further functionalization of the pyridine ring? Understanding the directing effects is crucial for predictably synthesizing new analogues. For instance, achieving selective functionalization at the C3 or C5 positions can be particularly challenging. uni-muenster.de
Mechanism of Formation: Elucidating the detailed mechanisms of novel synthetic reactions that produce such polysubstituted pyridines is essential for optimizing reaction conditions and expanding their scope. mdpi.com
Reactivity of Functional Groups: Investigating the relative reactivity of the formyl and ester groups in nucleophilic addition or condensation reactions will inform the design of subsequent chemical transformations.
Conformational Analysis: Understanding the preferred conformation of the substituents and how it influences the molecule's interactions with other molecules or biological targets is important for rational design.
Answering these questions will require a combination of experimental studies, including kinetic analysis and isotopic labeling, along with high-level computational chemistry to model reaction pathways and transition states.
Emerging Applications in Niche Scientific Fields
While the primary applications of pyridine derivatives are often in medicine and agrochemicals, their unique properties make them suitable for a range of specialized scientific fields. nbinno.comchemimpex.com
Potential Niche Applications:
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups can act as ligands, binding to metal ions to form coordination complexes. mdpi.com These complexes could have interesting catalytic, magnetic, or photophysical properties.
Chemical Probes: If the molecule is found to interact selectively with a specific biological target, it could be developed into a chemical probe to study the function of that target in biological systems.
Functional Materials: Pyridine-containing molecules are explored for their use in creating advanced materials. uni-muenster.de The specific electronic properties imparted by the substituents could make this compound a useful building block for organic semiconductors or nonlinear optical materials.
Supramolecular Chemistry: The molecule could serve as a building block for self-assembling systems, where non-covalent interactions drive the formation of larger, ordered structures.
Exploring these niche applications requires interdisciplinary collaboration between organic chemists, inorganic chemists, materials scientists, and chemical biologists. The unique structure of this compound provides a rich platform for fundamental research and the discovery of novel applications beyond the traditional scope of pyridine chemistry.
Q & A
Q. What are the common synthetic routes for methyl 6-formyl-4-methoxypyridine-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of a pyridine core. A plausible route starts with 4-methoxypyridine-2-carboxylate derivatives, where formylation at the 6-position is achieved via Vilsmeier-Haack conditions (using POCl₃ and DMF). Methoxy groups at the 4-position are introduced early via nucleophilic substitution or protection strategies. Critical parameters include temperature control (e.g., 0–5°C for formylation to avoid side reactions) and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Key characterization methods include:
- NMR : and NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, formyl protons at δ 9.8–10.2 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 224.07).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).
X-ray crystallography (if crystalline) using SHELXL for refinement provides unambiguous confirmation of regiochemistry .
Q. What solvents and catalysts are optimal for its stability during storage?
The compound is sensitive to moisture and light. Store in anhydrous DMSO or DMF under inert gas (N₂/Ar) at –20°C. Catalytic decomposition is minimized by avoiding strong acids/bases. Stabilizers like BHT (0.1% w/w) can prevent oxidation of the formyl group .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?
Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis. Cross-check with ORTEP-3 for graphical validation of electron density maps .
Q. What strategies mitigate low regioselectivity during formylation of the pyridine ring?
Low selectivity at the 6-position can result from competing electrophilic attack. Strategies include:
Q. How do computational methods (e.g., DFT) predict reactivity in derivatization reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the formyl group’s LUMO suggests susceptibility to nucleophilic attack (e.g., Grignard additions). Compare computed NMR shifts with experimental data to validate predictions .
Q. What analytical approaches resolve overlapping signals in 1H^1H1H NMR due to similar substituents?
- COSY/NOESY : Identify coupling between adjacent protons (e.g., pyridine H-5 and H-6).
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotation of the methoxy group).
- Isotopic labeling : Substitute -methoxy groups to simplify splitting patterns .
Q. How are reaction pathways optimized for scalability without compromising purity?
- DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity, stoichiometry) to identify critical factors.
- Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization) observed in batch syntheses.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of formylation progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
